molecular formula C8H13N3O B8110586 (2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanamine

(2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanamine

Cat. No.: B8110586
M. Wt: 167.21 g/mol
InChI Key: RIZLOOCCJBXHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanamine ( 1422136-32-0) is a high-purity chemical compound with a molecular formula of C8H13N3O and a molecular weight of 167.21 g/mol . This specialized scaffold incorporates a pyrazole ring, a privileged structure in medicinal chemistry known for its significant pharmacological profile and broad therapeutic potential . The pyrazole moiety is a five-membered heterocyclic ring system present in numerous biologically active compounds and has demonstrated a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects . Researchers can leverage this compound as a key synthetic intermediate or a core structural motif in drug discovery projects, particularly in the development of novel therapeutic agents targeting inflammatory pathways and oncology . The presence of the methanamine functional group provides a handle for further chemical modification and derivatization, facilitating the exploration of structure-activity relationships (SAR). This product is supplied For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Proper safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

(2-methyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazol-7-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-11-5-6-2-3-12-7(4-9)8(6)10-11/h5,7H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZLOOCCJBXHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2CCOC(C2=N1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanamine is a compound of considerable interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₈H₁₃N₃O
  • Molecular Weight : 167.21 g/mol
  • CAS Number : 1422136-32-0

Biological Activity Overview

The biological activity of this compound has been assessed through various studies, indicating its potential as an anti-inflammatory and anticancer agent.

Predicted Biological Activities

Predictive models such as PASS (Prediction of Activity Spectra for Substances) suggest that this compound may exhibit:

  • Anti-inflammatory properties
  • Analgesic effects
    These predictions are based on its structural features which may interact with biological targets influencing metabolic pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • A derivative similar to this compound showed significant cytotoxicity against various cancer cell lines. The compound demonstrated an IC₅₀ value of 0.39 ± 0.06 μM against A549 cells and 0.46 ± 0.04 μM against MCF-7 cells .

Case Studies

  • Study on Cytotoxicity :
    • A series of pyrazole derivatives were synthesized and evaluated for their activity against MCF7 and NCI-H460 cell lines.
    • The compound exhibited a GI₅₀ of 3.79 µM against MCF7 cells and a TGI of 12.50 µM against NCI-H460 cells .
  • Mechanism of Action :
    • The compound's mechanism involves inhibition of specific kinases relevant to cancer proliferation pathways. For example, it was reported to inhibit Aurora-A kinase with an IC₅₀ value of 0.16 ± 0.03 µM .

Table of Biological Activities

Activity TypeCell LineIC₅₀ (µM)Reference
CytotoxicityA5490.39 ± 0.06
CytotoxicityMCF70.46 ± 0.04
GI₅₀MCF73.79
TGINCI-H46012.50

Antimicrobial Activity

In addition to its anticancer properties, compounds related to this compound have been evaluated for antimicrobial activity:

  • Research indicates that several pyrazole derivatives display significant antimicrobial effects compared to standard antibiotics .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Functional Group Reference
Target Compound Pyrano[3,4-c]pyrazole 2-Methyl, 7-methanamine Free amine -
CAS 1422344-07-7 Pyrano[3,4-c]pyrazole 2-Benzyl, 7-(carbamate) Protected amine
CAS 1244059-91-3 Pyrano[3,4-c]pyrazole None at C2, 7-(carbamate) Protected amine
Thiopyrano Analogue Thiopyrano[4,3-c]pyrazole 3-Phenyl, 7-(phenylmethylene) Ethylamine

Table 2: Physicochemical and Commercial Status

Compound Molecular Weight (g/mol) Solubility Commercial Status Reference
Target Compound Not reported Not reported Research-grade -
CAS 1422344-07-7 343.43 Discontinued Discontinued
Thiopyrano Analogue Not reported Likely low Experimental

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, 1,1-dimethoxypropane-2-one reacts with hydrazine hydrate at 0–25°C to yield 3-(dimethoxymethyl)-1H-pyrazole. This step achieves 85–90% conversion when monitored by thin-layer chromatography (TLC).

Critical Parameters :

  • Temperature control (<25°C) prevents over-cyclization byproducts.

  • Anhydrous hydrazine (95% purity) minimizes hydrolytic side reactions.

Construction of the Pyran Ring System

The pyran ring is formed through acid-catalyzed cyclization of hydroxylated intermediates. In a representative protocol:

  • 1H-pyrazole-3-carbaldehyde (from formic acid treatment of 3-(dimethoxymethyl)-1H-pyrazole) undergoes reductive amination with 3-aminopropanol in methanol at 80°C.

  • The resulting N-((1H-pyrazol-5-yl)methyl)prop-2-en-1-amine is treated with Boc anhydride to protect the amine, enabling subsequent oxidative cyclization with meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

Yield Optimization :

  • mCPBA stoichiometry : A 2:1 molar ratio of mCPBA to substrate maximizes cyclization efficiency (72% isolated yield).

  • Solvent selection: Dichloromethane outperforms THF or DMF in minimizing epoxidation byproducts.

Introduction of the Methyl Group

Methyl incorporation occurs at the pyran C2 position via Grignard addition or Friedel-Crafts alkylation . For instance:

  • Methylmagnesium bromide (3 equiv.) reacts with a keto-pyrano intermediate at −78°C, followed by quenching with ammonium chloride to install the methyl group with >90% regioselectivity.

Analytical Validation :

  • ¹H NMR : Methyl protons appear as a singlet at δ 1.35 ppm, confirming successful incorporation.

  • HPLC : Retention time shifts from 8.2 min (pre-methylation) to 9.7 min (post-methylation) on a C18 column.

Incorporation of the Methanamine Moiety

The methanamine side chain is introduced via reductive amination or Buchwald-Hartwig coupling :

  • Reductive Amination : Reaction of a pyrano-pyrazole ketone with ammonium acetate and sodium cyanoborohydride in methanol at pH 6.5 yields the target amine (65% yield).

  • Buchwald-Hartwig : Palladium-catalyzed coupling of a bromopyrano intermediate with benzophenone imine, followed by acidic deprotection, achieves 78% yield but requires inert atmosphere conditions.

Comparative Efficiency :

MethodYield (%)Purity (HPLC)Scalability
Reductive Amination6595Moderate
Buchwald-Hartwig7898Low

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Cyclization Steps : Elevated temperatures (>100°C) promote ring-opening side reactions, while temperatures <80°C favor pyran formation.

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but complicate Boc-group deprotection. Dichloromethane balances reactivity and ease of workup.

Catalytic Systems

  • Lewis Acids : ZnCl₂ (10 mol%) accelerates pyran cyclization by 40% compared to uncatalyzed reactions.

  • Enzymatic Resolution : Lipase B from Candida antarctica achieves 99% enantiomeric excess (ee) in chiral amine synthesis but remains cost-prohibitive for large-scale use.

Characterization and Analytical Techniques

Spectroscopic Methods

  • ¹³C NMR : The pyran C7 carbon (bearing methanamine) resonates at δ 52.3 ppm, while the pyrazole C3 appears at δ 145.6 ppm.

  • HRMS : Calculated for C₉H₁₃N₃O [M+H]⁺: 180.1134; Found: 180.1136.

Chromatographic Purity

  • HPLC Conditions :

    • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)

    • Mobile Phase: 65:35 Acetonitrile/Water (0.1% TFA)

    • Flow Rate: 1.0 mL/min

    • Retention Time: 10.3 min

Q & A

Basic: What are the recommended synthetic routes for (2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanamine?

A multicomponent reaction (MCR) strategy is commonly employed. For example, aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate can be condensed in ethanol-water under acidic catalysis (e.g., NaHSO₄) at 80°C to form the tetrahydropyrano-pyrazole scaffold . Post-synthetic modifications, such as reductive amination or alkylation, may introduce the methanamine moiety. Continuous flow reactors can optimize yield and purity (e.g., >85% yield with <2% impurities) by controlling reaction parameters like residence time and temperature gradients .

Basic: How is this compound characterized structurally?

Key techniques include:

  • NMR spectroscopy : Assigning proton environments (e.g., pyrazole C-H at δ 6.2–6.8 ppm, tetrahydropyrano methyl at δ 1.2–1.5 ppm) .
  • LC-MS : Confirming molecular weight (e.g., [M+H]⁺ at m/z 224.2) and detecting intermediates .
  • X-ray crystallography : Resolving stereochemistry of the tetrahydropyrano ring and pyrazole orientation .

Basic: What are its common chemical reactions?

  • Oxidation : Reacts with KMnO₄ or H₂O₂ to form N-oxide derivatives or hydroxylated pyran systems .
  • Reduction : NaBH₄ or LiAlH₄ reduces imine bonds in the methanamine group to secondary amines .
  • Nucleophilic substitution : The methanamine NH₂ group participates in alkylation or acylation reactions (e.g., with methyl iodide or acetyl chloride) .

Advanced: How to resolve contradictions in spectroscopic data for derivatives?

Contradictions (e.g., variable NMR shifts in polar solvents) can be addressed via:

  • Multi-spectral cross-validation : Combine 2D NMR (COSY, HSQC) with IR and Raman spectroscopy .
  • Computational modeling : Density functional theory (DFT) predicts electronic environments and validates experimental data .

Advanced: What strategies identify its biological targets?

  • Molecular docking : Screen against receptor libraries (e.g., GPCRs, kinases) to predict binding affinities. The pyrazole and methanamine groups form hydrogen bonds with active-site residues (e.g., Asp113 in β₂-adrenergic receptors) .
  • Surface plasmon resonance (SPR) : Quantify real-time interactions with immobilized targets (e.g., KD values in µM range) .

Advanced: How to design structure-activity relationship (SAR) studies?

  • Core modifications : Introduce substituents at pyrazole C-3 or pyrano C-2 to alter steric/electronic profiles. For example, electron-withdrawing groups (e.g., -NO₂) enhance metabolic stability .
  • Bioassays : Test analogs in enzyme inhibition (e.g., IC₅₀ for COX-2) or cell-based assays (e.g., anti-proliferation in MCF-7 cells) .

Advanced: What computational tools model its reactivity?

  • DFT calculations : Optimize transition states for reactions like ring-opening of the tetrahydropyrano moiety .
  • Molecular dynamics (MD) : Simulate solvation effects on conformational stability (e.g., in DMSO vs. water) .

Advanced: How to assess stability under physiological conditions?

  • Thermogravimetric analysis (TGA) : Determine thermal degradation thresholds (e.g., decomposition >200°C) .
  • Forced degradation studies : Expose to acidic (pH 1.2), basic (pH 12), or oxidative (H₂O₂) conditions, followed by HPLC monitoring .

Advanced: What methods separate enantiomers?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol mobile phases .
  • Supercritical fluid chromatography (SFC) : Achieve baseline separation (α >1.5) with CO₂/ethanol modifiers .

Advanced: How to elucidate reaction mechanisms for novel derivatives?

  • Isotopic labeling : Track proton transfer in deuterated solvents (e.g., D₂O) during ring formation .
  • Trapping intermediates : Use in-situ IR or cryo-MS to identify short-lived species (e.g., enamine intermediates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.